Gleptoferron

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

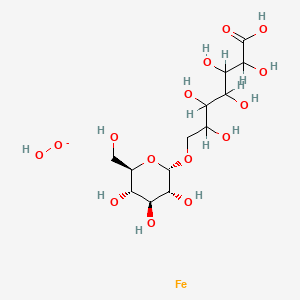

Structure

3D Structure of Parent

Propiedades

Número CAS |

57680-55-4 |

|---|---|

Fórmula molecular |

C13H25FeO15- |

Peso molecular |

477.17 g/mol |

InChI |

InChI=1S/C13H24O13.Fe.H2O2/c14-1-4-6(17)8(19)11(22)13(26-4)25-2-3(15)5(16)7(18)9(20)10(21)12(23)24;;1-2/h3-11,13-22H,1-2H2,(H,23,24);;1-2H/p-1/t3?,4-,5?,6-,7?,8+,9?,10?,11-,13+;;/m1../s1 |

Clave InChI |

NFJRQODDTXZEBV-MXIFXDQUSA-M |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe] |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe] |

SMILES canónico |

C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe] |

Sinónimos |

gleptoferron |

Origen del producto |

United States |

Foundational & Exploratory

Gleptoferron: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a macromolecular complex primarily used in veterinary medicine for the prevention and treatment of iron deficiency anemia in piglets. It is a colloidal solution of ferric hydroxide complexed with dextran glucoheptonic acid, which allows for the parenteral administration of a high dose of bioavailable iron. This technical guide provides an in-depth overview of the chemical structure of this compound, detailed methodologies for its synthesis, and a summary of its key quantitative parameters.

Chemical Structure

This compound is a complex of a polynuclear β-ferric oxyhydroxide (β-FeOOH) core stabilized by a dextran glucoheptonic acid ligand.

-

The Core: The central core of the this compound complex consists of β-ferric oxyhydroxide, also known as akaganeite. This crystalline structure serves as the reservoir for the iron. The formation of this core is a critical step in the synthesis of this compound.

-

The Ligand: The β-ferric oxyhydroxide core is encapsulated and stabilized by a dextran glucoheptonic acid polymer. This ligand is synthesized by modifying dextran, a polysaccharide of glucose, to introduce glucoheptonic acid functional groups. The dextran glucoheptonic acid surrounds the iron core, forming a stable, water-soluble colloidal particle.

The general chemical formula for this compound can be represented as (FeOOH)m[HO-(C6-H10-O5)x-C7-H13-O7]n, reflecting its polymeric and complex nature[1]. A simplified empirical formula of C13H25FeO15 has also been reported, with a corresponding molecular weight of approximately 477.17 g/mol [2][3][4][5].

Synthesis of this compound

The synthesis of this compound involves two main stages: the preparation of the dextran glucoheptonic acid ligand and the subsequent formation of the ferric hydroxide complex. The synthesis can be achieved through two primary routes as outlined in the patent literature.

Route 1: Reaction of Ferric Hydroxide with Dextran Glucoheptonic Acid

This method involves the preparation of a ferric hydroxide suspension, which is then reacted with a solution of dextran glucoheptonic acid.

Route 2: Reaction of a Ferric Salt with Dextran Glucoheptonic Acid

An alternative method involves the direct reaction of a ferric salt, such as ferric chloride, with dextran glucoheptonic acid in an aqueous solution, followed by purification.

The following DOT script visualizes the general synthesis workflow for this compound.

Experimental Protocols

The following experimental protocols are based on the methods described in U.S. Patent 3,536,696.

Protocol 1: Synthesis of Dextran Glucoheptonic Acid

Objective: To prepare the dextran glucoheptonic acid ligand.

Materials:

-

Low molecular weight dextran (average molecular weight ~5,000)

-

Potassium cyanide

-

Deionized water

Procedure:

-

Dissolve 200 g of low molecular weight dextran in 1.5 liters of deionized water.

-

Add 10 g of potassium cyanide to the dextran solution.

-

Allow the reaction mixture to stand overnight at 40°C.

-

Increase the temperature to 90-100°C and maintain for a specified period to complete the reaction.

-

The resulting solution contains dextran glucoheptonic acid and can be used directly in the complexation step or purified further.

Protocol 2: Synthesis of this compound via Route 1

Objective: To synthesize this compound by reacting ferric hydroxide with dextran glucoheptonic acid.

Materials:

-

Ferric chloride solution

-

16% w/v Sodium carbonate solution

-

Dextran glucoheptonic acid solution (from Protocol 1)

-

Ethanol

-

2.5 N Sodium hydroxide solution

-

Deionized water

Procedure:

-

Prepare a ferric hydroxide suspension by reacting a ferric chloride solution with a 16% w/v sodium carbonate solution.

-

To the ferric hydroxide suspension, add a solution of 16 g of dextran glucoheptonic acid in 100 ml of water over a period of 15 minutes.

-

Adjust the pH of the solution to 4.3 by the careful addition of 16% aqueous sodium carbonate solution.

-

Precipitate the ferric hydroxide dextran heptonic acid complex by the addition of ethanol to a final concentration of 60%.

-

Wash the precipitate twice with 60% aqueous ethanol.

-

Redissolve the precipitate in 100 ml of deionized water.

-

Heat the solution to 70-80°C.

-

Adjust the pH of the solution to 6.0 by the addition of aqueous sodium hydroxide solution.

-

The resulting solution is a colloidal solution of this compound.

Protocol 3: Synthesis of this compound via Route 2

Objective: To synthesize this compound by reacting a ferric salt with dextran glucoheptonic acid followed by dialysis.

Materials:

-

Liquor ferriperchloride (containing 20% w/v elemental iron)

-

Dextran glucoheptonic acid (average molecular weight 5,000)

-

0.880 Ammonia solution

-

Deionized water

Procedure:

-

Dilute 84 ml of liquor ferriperchloride to 160 ml with deionized water.

-

Add the diluted ferric chloride solution to a solution of 19.0 g of dextran glucoheptonic acid in 70 ml of aqueous solution.

-

Dialyze the combined solution against 10 liters of distilled water containing 50 ml of 0.880 ammonia for 24 hours.

-

Replace the dialysis solution with a fresh 10 liters of distilled water and 50 ml of 0.880 ammonia and continue dialysis for a further 24 hours until the pH of the iron solution reaches 8.0.

-

Replace the ammonia dialysis solution with distilled water and continue dialysis for another 24 hours to reduce the pH to 6.5.

-

The solution within the dialysis bag is the this compound complex.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Chemical Formula | (FeOOH)m[HO-(C6-H10-O5)x-C7-H13-O7]n | [1] |

| C13H25FeO15 (simplified) | [2][3][4][5] | |

| Molecular Weight | ~477.17 g/mol (for C13H25FeO15) | [2][3][4][5] |

| Average molecular weight of dextran heptonic acid used: 5,000 | ||

| CAS Number | 57680-55-4 | |

| Elemental Iron Content | Typically 10% or 20% (100 or 200 mg/mL) in injectable solutions | [6] |

| Appearance | Dark brown, slightly viscous solution | |

| pH of injectable solution | Typically between 5.5 and 7.0 |

Quality Control and Characterization

The quality of this compound is ensured through a series of analytical tests to characterize its physicochemical properties. These tests are crucial for guaranteeing the safety, efficacy, and consistency of the final product.

-

Iron Content: The total iron content is a critical quality attribute and is typically determined by spectrophotometric methods or redox titration.

-

Molecular Weight Distribution: Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution of the dextran glucoheptonic acid ligand and the final this compound complex. This ensures that the polymer size is within the desired range for optimal efficacy and safety.

-

Particle Size Analysis: The size of the colloidal particles is an important parameter that can affect the stability and bioavailability of the complex. Techniques such as dynamic light scattering (DLS) can be employed for this purpose.

-

Structural Characterization: X-ray diffraction (XRD) can be used to confirm the β-ferric oxyhydroxide structure of the iron core. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the dextran glucoheptonic acid ligand and confirm its complexation with the iron core.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound. The detailed experimental protocols, based on established patent literature, offer a solid foundation for researchers and drug development professionals working with this important veterinary pharmaceutical. The provided quantitative data and information on quality control and characterization methods are essential for ensuring the production of a safe, effective, and consistent product. Further research and development in the area of iron-carbohydrate complexes continue to refine and improve these life-saving therapies.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. govinfo.gov [govinfo.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Gleptoferron Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gleptoferron is a macromolecular complex utilized in veterinary medicine for the prevention and treatment of iron deficiency anemia, particularly in piglets. It consists of a polynuclear β-ferric oxyhydroxide core, akin to the mineral akaganeite, stabilized by a dextran glucoheptonic acid ligand. This complex is formulated as a sterile, colloidal aqueous solution for parenteral administration. The physicochemical properties of this compound are critical to its safety, stability, and efficacy, governing its iron content, molecular weight distribution, particle size, and in vivo iron-release kinetics. This technical guide provides a comprehensive overview of these properties, details the experimental protocols for their characterization, and visualizes key pathways and workflows.

Introduction

Iron is an essential trace element vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Iron deficiency is a significant concern in rapidly growing neonatal animals, such as piglets, which have limited iron reserves at birth. This compound provides a bioavailable source of iron in a form that minimizes the risk of free iron toxicity. Understanding the intricate physicochemical characteristics of the this compound complex is paramount for drug development, quality control, and ensuring predictable therapeutic outcomes.

Core Physicochemical Properties

The key physicochemical properties of the this compound complex are summarized below. These parameters are crucial for defining the product's quality and performance.

Composition and Structure

This compound is a complex of β-ferric oxyhydroxide (β-FeOOH) and dextran glucoheptonic acid[1][2]. The central component is a crystalline, polynuclear iron core that serves as the iron reservoir[3]. This iron core is enveloped and stabilized by the dextran glucoheptonic acid ligand, which renders the complex soluble in water and forms a stable colloidal solution[3]. The molecular formula for the basic repeating unit can be represented as C13H25FeO15, with a molecular weight of approximately 477.17 g/mol [][5]. However, the entire complex is a macromolecule with a significantly higher and variable molecular weight.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and analogous iron-carbohydrate complexes. Due to the proprietary nature of specific formulation data, some ranges are based on closely related iron-polysaccharide complexes.

Table 1: Molecular Weight and Polydispersity

| Parameter | Value | Method | Reference |

| Weight-Average Molecular Weight (Mw) | 45,000 - 55,000 Daltons (for analogous iron sucrose) | GPC/SEC | [6] |

| Number-Average Molecular Weight (Mn) | Data not available | GPC/SEC | |

| Polydispersity Index (PDI) | Data not available | GPC/SEC | |

| Molecular Weight (Basic Unit: C13H25FeO15) | ~477.17 g/mol | Mass Spectrometry | [][5] |

Table 2: Iron Content

| Parameter | Value | Method | Reference |

| Iron Content (in injectable solution) | 10% or 20% (100 or 200 mg/mL) | Titration/AAS | [6][7][8] |

| Iron (as Fe) Percentage of Complex | Data not available | Elemental Analysis |

Table 3: Particle Size

| Parameter | Value | Method | Reference |

| Z-Average Diameter | Data not available | Dynamic Light Scattering (DLS) | |

| Polydispersity Index (PDI) | < 0.1 (for monodisperse samples) | Dynamic Light Scattering (DLS) | [9] |

Table 4: Stability Profile

| Condition | Observation | Reference |

| pH | Stable in a neutral to slightly acidic pH range. | [10] |

| Temperature | Shows instability at higher temperatures (>90 °C). | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the this compound complex.

Determination of Molecular Weight Distribution by Gel Permeation Chromatography (GPC/SEC)

This method is adapted from established protocols for iron polysaccharide complexes[1].

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a differential refractive index (RI) detector and a UV detector.

-

Columns: A combination of columns suitable for the molar mass separation range of polysaccharides (e.g., PSS SUPREMA)[1].

-

Mobile Phase: 0.1 M NaNO₃ in 0.01 M phosphate buffer, pH 7.0[1].

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient.

-

Detection:

-

RI detector for the polysaccharide component.

-

UV detector at 254 nm for the iron complex[1].

-

-

Calibration: Use of pullulan standards with known molecular weights[1].

-

Sample Preparation: Dissolve the dry material to a concentration of 2 g/L. For formulations, dilute to approximately 50 g/L[1].

-

Injection Volume: 25 µL[1].

-

Data Analysis: Utilize GPC software to calculate weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) relative to the pullulan standards.

Determination of Iron Content by Atomic Absorption Spectroscopy (AAS)

-

Principle: The sample is atomized in a flame, and the amount of iron is determined by the absorption of light at a specific wavelength by the ground-state iron atoms.

-

Instrumentation: Atomic Absorption Spectrometer with an iron hollow-cathode lamp.

-

Sample Preparation:

-

Accurately weigh a sample of the this compound complex.

-

Perform a wet-ash digestion using a mixture of nitric acid and perchloric acid to destroy the organic matrix and solubilize the iron.

-

Dilute the digested sample to a known volume with deionized water to bring the iron concentration within the linear range of the instrument.

-

-

Analysis:

-

Aspirate the sample solution into an air-acetylene flame.

-

Measure the absorbance at 248.3 nm.

-

Quantify the iron concentration by comparing the absorbance to a calibration curve prepared from standard iron solutions.

-

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in the this compound complex by measuring the absorption of infrared radiation.

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation:

-

Lyophilize the this compound solution to obtain a dry powder.

-

Prepare a KBr pellet by mixing a small amount of the powdered sample with potassium bromide and pressing it into a transparent disk.

-

-

Analysis:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the polysaccharide (O-H, C-H, C-O stretching) and the ferric oxyhydroxide core (Fe-O vibrations).

-

Crystalline Structure Analysis by X-ray Diffraction (XRD)

-

Principle: XRD is used to determine the crystalline structure of the iron core by analyzing the diffraction pattern of X-rays scattered by the atoms in the material.

-

Instrumentation: X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation:

-

Analysis:

-

Collect the diffraction pattern over a 2θ range of approximately 10-80°.

-

Compare the obtained diffraction pattern with standard diffraction patterns for iron oxyhydroxide polymorphs (e.g., akaganeite, goethite) to identify the crystalline phase of the iron core.

-

Visualizations

Diagrams are provided to illustrate key concepts related to the this compound complex.

Conclusion

The physicochemical properties of the this compound complex are intricately linked to its function as an effective parenteral iron supplement. A thorough characterization of its molecular weight, iron content, particle size, and stability is essential for ensuring product quality, consistency, and clinical performance. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to better understand and evaluate this important veterinary pharmaceutical. Further research to fully elucidate the precise molecular structure and establish a comprehensive profile of its physicochemical properties will continue to enhance our understanding of its biological interactions and therapeutic efficacy.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Therapeutic Efficiency of this compound and Iron Dextran on Iron-Deficient Anemia in Piglets_Chemicalbook [chemicalbook.com]

- 3. This compound | 57680-55-4 | Benchchem [benchchem.com]

- 5. This compound [drugcentral.org]

- 6. US7674780B2 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]

- 7. eCFR :: 21 CFR 522.1055 -- this compound. [ecfr.gov]

- 8. 21 CFR § 522.1055 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 9. usp.org [usp.org]

- 10. Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eng.unimelb.edu.au [eng.unimelb.edu.au]

- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

The Cellular Journey of Gleptoferron: An In-depth Technical Guide to its Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Gleptoferron, a robust complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, is a critical therapeutic agent for preventing and treating iron deficiency anemia, particularly in veterinary medicine.[1][2] Its efficacy hinges on the cellular mechanisms that govern its uptake and the subsequent liberation of bioavailable iron. This technical guide provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Cellular Uptake: A Macrophage-Mediated Process

Following intramuscular administration, this compound is not immediately available for systemic use.[3] Instead, it is primarily absorbed into the lymphatic system, where it is recognized and engulfed by macrophages.[3] The internalization of the this compound complex is achieved through pinocytosis or endocytosis, processes by which the cell membrane invaginates to form vesicles containing the extracellular material.[3]

Once inside the macrophage, the this compound-containing vesicle fuses with lysosomes to form a phagolysosome.[3] This fusion is a critical step, as the acidic environment of the lysosome is essential for the subsequent breakdown of the iron-carbohydrate complex.[3]

Metabolic Pathway: Liberation and Utilization of Iron

Within the acidic milieu of the phagolysosome, the this compound complex is metabolized, leading to the dissociation of ferric iron (Fe³⁺) from its carbohydrate carrier.[3] This liberated iron is then transported out of the phagolysosome and into the cytoplasm.

The newly released Fe³⁺ is then handled by the cell's iron-regulating machinery. It is bound by the iron-transport protein transferrin, which safely shuttles it through the bloodstream to tissues with high iron demand, most notably the bone marrow for erythropoiesis (red blood cell production).[3] Cells requiring iron express transferrin receptors on their surface, which bind the iron-laden transferrin and internalize it through another round of endocytosis.[3] Inside the cell, the iron is released from transferrin and can be incorporated into heme or other iron-containing proteins, or stored within the protein ferritin to prevent iron-induced oxidative stress.[4]

Quantitative Data on this compound Efficacy

The bioavailability and efficacy of this compound have been assessed in numerous studies, often in comparison to other iron supplements like iron dextran. The following tables summarize key hematological and iron metabolism parameters from a comparative study in suckling piglets, a common model for iron deficiency anemia.

Table 1: Hematological Parameters in Piglets Treated with this compound vs. Iron Dextran

| Parameter | Day of Study | This compound (200 mg Fe) | Iron Dextran (200 mg Fe) | Significance |

| Hemoglobin (g/dL) | 18 | 10.5 ± 1.2 | 9.8 ± 1.5 | p < 0.05 |

| 31 | 11.2 ± 1.0 | 10.1 ± 1.3 | p < 0.05 | |

| Hematocrit (%) | 18 | 32.1 ± 3.5 | 30.5 ± 4.1 | NS |

| 31 | 34.5 ± 2.9 | 31.8 ± 3.7 | p < 0.05 | |

| Red Blood Cell Count (x10⁶/µL) | 18 | 5.8 ± 0.7 | 5.5 ± 0.8 | NS |

| 31 | 6.2 ± 0.6 | 5.7 ± 0.7 | p < 0.05 |

Data are presented as mean ± standard deviation. NS = Not Significant.

Table 2: Iron Metabolism Parameters in Piglets

| Parameter | Day of Study | This compound (200 mg Fe) | Iron Dextran (200 mg Fe) | Significance |

| Serum Iron (µg/dL) | 18 | 155 ± 45 | 120 ± 50 | p < 0.05 |

| 31 | 140 ± 40 | 105 ± 48 | p < 0.05 | |

| Total Iron-Binding Capacity (µg/dL) | 18 | 350 ± 60 | 380 ± 75 | p < 0.05 |

| 31 | 360 ± 55 | 400 ± 80 | p < 0.05 | |

| Transferrin Saturation (%) | 18 | 44.3 | 31.6 | p < 0.05 |

| 31 | 38.9 | 26.3 | p < 0.05 |

Calculated as (Serum Iron / TIBC) x 100. A study has shown that this compound has a 4.6 times higher total iron absorption compared to iron dextran.[1]

Experimental Protocols for Evaluating this compound

The following provides a generalized experimental protocol for a comparative efficacy study of parenteral iron preparations in suckling piglets, based on common methodologies.[1][2][5]

4.1. Animal Model and Housing

-

Species: Domestic swine (e.g., Danbred genetics).[5]

-

Animals: Suckling piglets, 24-48 hours old.[1]

-

Housing: Piglets are housed with their sows in farrowing crates under controlled environmental conditions.[5] No creep feed is typically offered before 14 days of age to control for external iron sources.[1]

4.2. Treatment Protocol

-

Randomization: Piglets within each litter are weighed and randomly allocated to treatment groups to ensure even distribution.[1][2]

-

Administration:

-

This compound Group: Receive a single intramuscular injection of 200 mg iron as this compound in the neck muscle.[1]

-

Iron Dextran Group: Receive a single intramuscular injection of 200 mg iron as iron dextran complex in the neck muscle.[1][2]

-

Control Group: May receive no iron injection or a saline placebo.[2]

-

-

Dosage: The standard dose is typically 200 mg of elemental iron per piglet.[1][2]

4.3. Sample Collection and Analysis

-

Blood Collection: Blood samples are collected from the anterior vena cava at specified time points (e.g., day 1, 18, and 31 of the study).[1][2]

-

Hematological Analysis: Whole blood is analyzed for hemoglobin concentration, hematocrit, and red blood cell count using an automated hematology analyzer.

-

Serum Iron Chemistry: Blood is centrifuged to separate serum. Serum iron concentration and total iron-binding capacity (TIBC) are determined using colorimetric assays. Transferrin saturation is then calculated.

-

Tissue Analysis: At the end of the study, a subset of animals may be euthanized to collect liver and spleen samples for the determination of non-heme iron concentrations.[2]

4.4. Statistical Analysis

Data are typically analyzed using statistical software (e.g., SAS, R). An analysis of variance (ANOVA) or t-tests are commonly used to compare the means between treatment groups at different time points. A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

The cellular uptake and metabolism of this compound are a sophisticated, macrophage-driven process that ensures a controlled and sustained release of iron, minimizing toxicity while effectively replenishing iron stores. Quantitative studies consistently demonstrate its high bioavailability and efficacy in resolving iron deficiency anemia. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and development of iron supplementation strategies in both veterinary and human medicine.

References

- 1. Comparative efficacy of two parenteral iron-containing preparations, iron this compound and iron dextran, for the prevention of anaemia in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of this compound with iron dextran for anemia prevention in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 57680-55-4 | Benchchem [benchchem.com]

- 4. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]

- 5. Effect of intramuscular treatment with different iron dextran dosages and non-inferiority study to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Gleptoferron for Iron Supplementation in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of gleptoferron for iron supplementation in animal models, with a primary focus on its application in preventing and treating iron deficiency anemia in piglets, a common animal model for such studies. This compound, a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, offers a readily utilizable form of iron that is rapidly absorbed after parenteral administration.[1][2] This document summarizes key quantitative data from comparative studies, details experimental protocols, and visualizes relevant biological and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing this compound with other iron supplementation methods, primarily iron dextran. These studies evaluate efficacy based on hematological parameters and growth performance in piglets.

Table 1: Hematological Parameters in Piglets Supplemented with this compound vs. Iron Dextran

| Parameter | Animal Model | Treatment Groups | Dosage | Time Point | Key Findings | Reference |

| Hemoglobin (Hb) | Suckling Piglets | 1. This compound (Forceris) 2. Iron Dextran (Uniferon 200) | 200 mg Iron | Day 31 | This compound group had significantly higher Hb levels. 0% of this compound-treated piglets were anemic (Hb <9 g/dl) compared to 17% in the iron dextran group.[3][4] | [3][4] |

| Hematocrit (Hct) | Suckling Piglets | 1. This compound (Forceris) 2. Iron Dextran (Uniferon 200) | 200 mg Iron | Day 31 | This compound group showed significantly higher hematocrit values.[3][4] | [3][4] |

| Red Blood Cell Count (RBC) | Young Pigs | 1. Control (No Iron) 2. Iron Dextran 3. This compound | 200 mg Iron | Day 10, 21, 50 | No significant difference between iron dextran and this compound. Both were significantly higher than the control group.[5][6] | [5][6] |

| Serum Iron | Young Pigs | 1. Control (No Iron) 2. Iron Dextran 3. This compound | 200 mg Iron | Day 10, 21, 50 | No significant difference between iron dextran and this compound. Both were significantly higher than the control group.[5][6] | [5][6] |

| Total Iron Binding Capacity (TIBC) | Suckling Piglets | 1. This compound (Forceris) 2. Iron Dextran (Uniferon 200) | 200 mg Iron | Day 31 | This compound group had a significantly lower TIBC. | [3][4] |

| Transferrin Saturation (TSAT) | Suckling Piglets | 1. This compound (Forceris) 2. Iron Dextran (Uniferon 200) | 200 mg Iron | Day 31 | This compound group had significantly higher transferrin saturation. | [3][4] |

Table 2: Growth Performance and Iron Bioavailability

| Parameter | Animal Model | Treatment Groups | Dosage | Time Point | Key Findings | Reference |

| Body Weight | Young Pigs | 1. Control (No Iron) 2. Iron Dextran 3. This compound | 200 mg Iron | 3 and 8 weeks | No significant difference between iron dextran and this compound. Both groups had significantly higher body weights than the control group.[5][6] | [5][6] |

| Iron Absorption | Suckling Piglets | 1. This compound 2. Iron Dextran | 200 mg Iron | N/A | This compound demonstrated 4.6 times higher total iron absorption compared to iron dextran.[3] | [3] |

| Iron Bioavailability | Suckling Piglets | 1. This compound 2. Iron Dextran | 200 mg Iron | N/A | The absorption and bioavailability of iron were higher with this compound than with iron dextran. | [7] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound administration in animal models, primarily piglets.

2.1. General Protocol for Comparative Efficacy Studies in Piglets

This protocol is a synthesis of methodologies reported in comparative studies of this compound and iron dextran.[3][4][8][5]

-

Animal Model: Neonatal or young suckling piglets (e.g., DanBred genetics).[9]

-

Housing: Sows and piglets are housed in conventional farrowing crates. Environmental conditions such as temperature are controlled.[9]

-

Experimental Design:

-

Within 24-48 hours of birth, healthy piglets are individually identified and weighed.[3]

-

Piglets within each litter are randomly allocated to different treatment groups to minimize litter-specific effects.[3][8][5] Common treatment groups include:

-

Control (no iron supplementation)

-

This compound (e.g., 200 mg of elemental iron)

-

Iron Dextran (e.g., 200 mg of elemental iron)

-

-

-

Administration of this compound:

-

Dosage: A single dose of 1 mL (containing 200 mg of elemental iron) is typically administered.[10][11][12][13]

-

Injection Site: The preferred site is the ham muscle or the neck.[3][12] The skin and underlying tissue may be pulled aside before injection to prevent leakage.[13]

-

Equipment: An automatic injection syringe with a sterile needle (e.g., 18-20 gauge, 1/2 to 5/8 inch length) is used.[12][13] The injection site and vial septum should be disinfected.[13]

-

-

Data Collection:

-

Blood Sampling: Blood samples are collected from the anterior vena cava at specified intervals (e.g., day 0 (before treatment), day 10, 18, 21, 31, and 50 post-treatment).[3][8][5]

-

Hematological Analysis: Whole blood is analyzed for parameters such as hemoglobin (Hb), hematocrit (Hct), red blood cell count (RBC), mean corpuscular volume (MCV), and mean corpuscular hemoglobin concentration (MCHC).[3][7]

-

Serum Analysis: Serum is analyzed for iron concentration, total iron-binding capacity (TIBC), and ferritin.

-

Growth Performance: Body weight is measured at regular intervals (e.g., at birth, weaning, and specific days post-treatment).[8][5]

-

-

Tissue Analysis (in some studies):

-

Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the means of the treatment groups.

2.2. Pharmacokinetic Studies in Piglets

This protocol is based on studies evaluating the pharmacokinetic profile of this compound.[7]

-

Animal Model: Two-day-old piglets.[7]

-

Treatment Groups:

-

This compound (GLF)

-

Iron Dextran (DXT)

-

-

Administration: A single intramuscular injection of the respective iron source.[7]

-

Blood Sampling:

-

Analysis:

-

Hematological Monitoring: Standard hematological parameters are also analyzed to correlate pharmacokinetic data with efficacy.[7]

Visualizations: Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

The following diagrams illustrate the putative signaling pathways involved in iron metabolism following this compound administration.

Caption: Metabolic pathway of intramuscularly administered this compound.

3.2. Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model.

Caption: A typical experimental workflow for this compound efficacy studies.

3.3. Logical Relationships in Iron Homeostasis Regulation

This diagram illustrates the key regulatory relationships in maintaining iron homeostasis, which are influenced by this compound supplementation.

Caption: Regulatory feedback loop in iron homeostasis post-gleptoferron.

Conclusion

This compound is an effective and safe source of iron for the prevention and treatment of iron deficiency anemia in animal models, particularly piglets.[3] Quantitative data consistently demonstrate its efficacy in improving hematological parameters, with some studies suggesting superior bioavailability and iron absorption compared to iron dextran.[3][7] The provided experimental protocols offer a foundation for designing robust studies to further investigate the properties and applications of this compound. The visualized pathways and workflows serve as a guide to understanding the metabolic fate of this compound and the standard procedures for its evaluation. This technical guide is intended to support researchers and drug development professionals in the continued investigation and application of this compound for iron supplementation.

References

- 1. drugs.com [drugs.com]

- 2. fda.report [fda.report]

- 3. Comparative efficacy of two parenteral iron-containing preparations, iron this compound and iron dextran, for the prevention of anaemia in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative efficacy of two parenteral iron-containing preparations, iron this compound and iron dextran, for the prevention of anaemia in suckling piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of this compound with iron dextran for anemia prevention in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics and efficacy of two different iron products in piglet - Swine abstracts - pig333, pig to pork community [pig333.com]

- 8. Comparison of this compound with iron dextran for anemia prevention in young pigs. | Semantic Scholar [semanticscholar.org]

- 9. Effect of intramuscular treatment with different iron dextran dosages and non-inferiority study to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Efficiency of this compound and Iron Dextran on Iron-Deficient Anemia in Piglets_Chemicalbook [chemicalbook.com]

- 11. labiana.com [labiana.com]

- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 13. drugs.com [drugs.com]

The Evolution of Gleptoferron: A Technical Guide to its History, Development, and Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron, a complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, represents a significant advancement in the parenteral treatment of iron deficiency anemia, particularly in veterinary medicine.[1][2][3] Its development arose from the need for a safe and effective alternative to earlier iron-carbohydrate complexes, such as iron dextran. This technical guide provides an in-depth exploration of the history, development, and formulation of this compound, with a focus on its physicochemical properties, pharmacokinetics, and comparative efficacy. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals.

Historical Development and Formulation

The genesis of this compound lies in the broader history of parenteral iron therapy. The first iron dextran complex for intramuscular use was synthesized in 1952, offering a more effective means of regenerating hemoglobin compared to oral supplementation.[1] However, concerns over the safety and bioavailability of early iron dextran formulations spurred the development of alternative iron-carbohydrate complexes.[1]

This compound emerged as a sterile aqueous colloidal solution designed for intramuscular injection.[2] It is a macromolecular complex where a core of ferric hydroxide is stabilized by a dextran glucoheptonic acid ligand.[4] This formulation is typically available in concentrations of 10% and 20%, providing 100 mg or 200 mg of elemental iron per milliliter, respectively.[5]

Physicochemical Properties

The physicochemical characteristics of this compound are crucial to its safety and efficacy. The complex is formulated as a colloidal solution with particle sizes typically ranging from 7 to 35 nm. The dextran glucoheptonic acid shell confers high hydrophilicity, ensuring its solubility and stability in an aqueous solution for injection.[6]

| Property | Value | Reference |

| Molecular Formula | C13H25FeO15 | [7][] |

| Molecular Weight | 477.17 g/mol | [7] |

| Elemental Iron Content | Typically 100 mg/mL or 200 mg/mL | [5] |

| Appearance | Dark brown, slightly viscous solution | [4] |

| CAS Number | 57680-55-4 | [9] |

Mechanism of Action and Pharmacokinetics

Following intramuscular injection, this compound is absorbed into the lymphatic system.[6] The iron-carbohydrate complex is then taken up by macrophages of the reticuloendothelial system.[6] Within the acidic environment of the macrophages' phagolysosomes, the iron is gradually released from the dextran glucoheptonic acid matrix.[6] This slow release minimizes the concentration of free iron in the circulation, reducing the risk of toxicity.[6] The released iron is then bound to transferrin for transport to the bone marrow for hemoglobin synthesis or stored as ferritin and hemosiderin in the liver and spleen.

A key aspect of iron metabolism is its regulation by the hormone hepcidin. High iron levels stimulate hepcidin production, which in turn blocks the iron export protein ferroportin, preventing iron overload in the bloodstream.[6]

Iron Release and Cellular Uptake Pathway

Comparative Efficacy: this compound vs. Iron Dextran

Numerous studies have compared the efficacy of this compound to that of iron dextran in preventing and treating iron deficiency anemia in piglets. These studies have typically focused on hematological parameters and growth performance.

Hematological Parameters

A randomized, parallel study comparing a this compound formulation (Forceris) with an iron dextran product (Uniferon 200) in suckling piglets found that those treated with this compound had significantly higher hemoglobin, hematocrit, mean corpuscular volume, and mean corpuscular hemoglobin concentration values by day 31 of life.[10] Furthermore, plasma iron and transferrin saturation were significantly higher in the this compound group, while total iron binding capacity was lower.[10] Notably, no piglets in the this compound group were anemic (hemoglobin levels <9 g/dl) after treatment, whereas 17% of the iron dextran group were.[10]

Another study investigating the therapeutic efficiency of this compound and iron dextran in anemic piglets demonstrated that this compound administration led to a rapid increase in red blood cell count, hemoglobin, and serum ferritin.[11] The elevation in hematocrit and serum iron was more evident after this compound administration compared to iron dextran, suggesting more efficient iron absorption and utilization with this compound.[11]

| Parameter | This compound (Forceris) | Iron Dextran (Uniferon) | p-value | Day of Sampling | Reference |

| Hemoglobin (g/dL) | 11.4 ± 1.0 | 9.9 ± 1.2 | <0.05 | 31 | [10] |

| Hematocrit (%) | 36.8 ± 3.4 | 32.7 ± 3.9 | <0.05 | 31 | [10] |

| Plasma Iron (µg/dL) | 145.7 ± 45.3 | 98.4 ± 36.2 | <0.05 | 31 | [10] |

| Transferrin Saturation (%) | 45.9 ± 14.3 | 29.8 ± 11.0 | <0.05 | 31 | [10] |

Growth Performance

While some studies have shown a tendency towards improved weight gain with this compound, the differences are not always statistically significant. A field trial involving 1843 piglets found that those treated with this compound (Gleptosil) had significantly higher live weight gains (7.2%) and daily live weight gains (6.3%) compared to those treated with iron dextran (Scordex).[12] However, another comparative study found no significant differences in 3- or 8-week body weight between piglets treated with this compound and iron dextran.[1][13]

| Parameter | This compound (Gleptosil) | Iron Dextran (Scordex) | Significance | Reference |

| Live Weight Gain | Significantly higher (7.2%) | - | p < 0.05 | [12] |

| Daily Live Weight Gain | Significantly higher (6.3%) | - | p < 0.05 | [12] |

| 3-week Body Weight | No significant difference | No significant difference | p > 0.05 | [1][13] |

| 8-week Body Weight | No significant difference | No significant difference | p > 0.05 | [1][13] |

Experimental Protocols

Comparative Efficacy Study of this compound and Iron Dextran in Suckling Piglets[10]

-

Objective: To compare the efficacy and safety of a this compound-containing product (Forceris) and an iron dextran product (Uniferon 200) for the prevention of iron deficiency anemia in suckling piglets.

-

Animals: Newborn piglets from Landrace x Large White sows, weighing at least 900g and clinically healthy.

-

Experimental Design: A randomized, parallel study. Piglets were allocated to one of two treatment groups.

-

Group 1 (n=13): Received 200 mg of iron as this compound (Forceris) via intramuscular injection in the neck 24-48 hours after birth.

-

Group 2 (n=12): Received 200 mg of iron as iron hydroxide dextran complex (Uniferon) via intramuscular injection in the neck 24-48 hours after birth.

-

-

Data Collection: Blood samples were collected before treatment (day 2) and on days 18 and 31 of life for complete hematology. Piglets were weighed on day 1 and weekly thereafter.

-

Statistical Analysis: One-way analysis of variance or Mann-Whitney rank-sum test was used to compare variables between the two groups. A p-value <0.05 was considered statistically significant.

Pharmacokinetic Study of this compound and Iron Dextran in Suckling Piglets[14]

-

Objective: To evaluate and compare the pharmacokinetics of this compound (GLF) and iron dextran (DXT) in two-day-old piglets.

-

Animals: 32 piglets from four litters.

-

Experimental Design: Eight piglets per litter were selected and injected with either this compound or iron dextran (four piglets per treatment group in each litter).

-

Group GLF: Received a single intramuscular injection of this compound.

-

Group DXT: Received a single intramuscular injection of iron dextran.

-

-

Data Collection: Blood samples were collected prior to treatment and at 1, 2, 6, 10, and 12 hours after treatment, and then on days 1, 2, 3, 4, 7, 14, 19, and 24.

-

Analysis: Serum iron and ferritin concentrations were analyzed. Pharmacokinetic parameters (peak concentration, time to peak concentration, half-life, and extent of absorption) were calculated. Hematological parameters were also assessed.

Conclusion

The development of this compound formulations has provided a valuable tool in the management of iron deficiency anemia, particularly in the swine industry. Its unique physicochemical properties and pharmacokinetic profile contribute to its efficacy and safety. Comparative studies have demonstrated that this compound is at least as effective as, and in some cases superior to, iron dextran in improving hematological parameters in piglets. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development in the field of parenteral iron therapy. Future investigations could focus on optimizing dosage regimens, exploring new combination therapies, and further elucidating the long-term effects of this compound on animal health and productivity.

References

- 1. Comparison of this compound with iron dextran for anemia prevention in young pigs. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. eCFR :: 21 CFR 522.1055 -- this compound. [ecfr.gov]

- 6. This compound | 57680-55-4 | Benchchem [benchchem.com]

- 7. This compound [drugcentral.org]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Comparative efficacy of two parenteral iron-containing preparations, iron this compound and iron dextran, for the prevention of anaemia in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Efficiency of this compound and Iron Dextran on Iron-Deficient Anemia in Piglets_Chemicalbook [chemicalbook.com]

- 12. championalstoe.com [championalstoe.com]

- 13. Comparison of this compound with iron dextran for anemia prevention in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Gleptoferron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gleptoferron is a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, utilized primarily in veterinary medicine for the prevention and treatment of iron deficiency anemia in neonatal piglets.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and comparative efficacy studies, and a summary of key quantitative data. The document also illustrates the physiological pathways influenced by this compound administration through detailed diagrams.

Core Compound Information

This compound is identified by the CAS Number 57680-55-4 .[4][5][6][7][8] The molecular formula is often cited as C13H25FeO15 , though it is important to note that this represents a simplified structure of a complex colloidal solution.[4][5][6][7] More accurately, it is a sterile aqueous colloidal solution of β-ferric oxyhydroxide (β-FeOOH) complexed with dextran glucoheptonic acid.[2][9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value/Description |

| CAS Number | 57680-55-4[4][5][6][7][8] |

| Molecular Formula | C13H25FeO15 (simplified)[4][5][6][7] |

| Description | A macromolecular complex of β-ferric oxyhydroxide and dextran glucoheptonic acid in a dark brown, slightly viscous, sterile aqueous colloidal solution.[1][2][9][] |

| Use | Prevention and treatment of iron deficiency anemia in piglets.[1][2][3] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the methodologies described in patent literature for the synthesis of ferric hydroxide dextran heptonic acid complexes.

Objective: To synthesize a stable, aqueous colloidal solution of this compound.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Dextran heptonic acid (average molecular weight ~5,000)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of Dextran Heptonic Acid Solution: Dissolve 16 grams of dextran heptonic acid in 100 ml of distilled water.

-

Preparation of Ferric Chloride Solution: Dissolve 46.4 grams of ferric chloride hexahydrate in 160 ml of distilled water.

-

Reaction Mixture: Slowly add a solution of 24 grams of sodium carbonate in 100 ml of water to the ferric chloride solution over a period of 15 minutes with continuous stirring.

-

Complexation: Add the dextran heptonic acid solution to the ferric chloride-sodium carbonate mixture over a period of 15 minutes.

-

pH Adjustment: Carefully adjust the pH of the resulting solution to 4.3 by adding a 16% aqueous sodium carbonate solution.

-

Precipitation: Precipitate the ferric hydroxide dextran heptonic acid complex by adding ethanol.

-

Washing: Wash the precipitate twice with a 60% aqueous ethanol solution.

-

Redissolution and Final pH Adjustment: Redissolve the precipitate in 100 ml of distilled water. Heat the solution to 70-80°C and adjust the pH to 6.0 by adding an aqueous sodium hydroxide solution.

-

Purification (Optional): The solution can be further purified by dialysis against distilled water.

-

Sterilization: The final solution is filled into ampoules and autoclaved at 10 lbs. per sq. in. for 30 minutes.

Comparative Efficacy Study in Piglets

The following protocol is a synthesized methodology based on several comparative studies of this compound and iron dextran.

Objective: To compare the efficacy of this compound and iron dextran in preventing iron deficiency anemia in suckling piglets.

Experimental Design:

-

Animals: Neonatal piglets (24-48 hours old) from multiple litters.

-

Grouping: Within each litter, piglets are randomly allocated to one of three treatment groups to minimize litter-specific variability:

-

Group 1: Control (no iron injection)

-

Group 2: Iron Dextran (200 mg of elemental iron per piglet)

-

Group 3: this compound (200 mg of elemental iron per piglet)

-

-

Administration: A single intramuscular injection is administered into the hind limb.

Methodology:

-

Baseline Sampling (Day 0): Prior to treatment, collect blood samples from all piglets to establish baseline hematological and serum biochemical values.

-

Treatment Administration (Day 0): Administer the assigned treatment to each piglet according to their group.

-

Post-Treatment Sampling: Collect blood samples at predetermined intervals, for example, on days 10, 21 (weaning age), and 50 post-treatment.

-

Analytical Procedures:

-

Hematological Analysis: Determine Red Blood Cell (RBC) count, Hematocrit (HCT), and Hemoglobin (HGB) concentration using an automated hematology analyzer.

-

Serum Biochemical Analysis:

-

Determine Serum Iron (SI) and Total Iron-Binding Capacity (TIBC) using a colorimetric method on a chemistry analyzer.

-

Calculate Transferrin Saturation (TSAT) using the formula: TSAT (%) = (SI / TIBC) x 100.

-

Measure Serum Ferritin (Fr) concentration using an appropriate immunoassay.

-

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of the different treatments over time.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pharmacokinetic and comparative efficacy studies of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Suckling Piglets

| Parameter | Description | Reported Value |

| Cmax | Maximum serum concentration of iron | Higher with this compound compared to iron dextran.[8] |

| Tmax | Time to reach maximum serum concentration | - |

| T½ | Half-life | - |

| AUC | Area under the curve (extent of absorption) | Higher with this compound compared to iron dextran.[8] |

Table 3: Comparative Hematological and Serum Biochemical Parameters in Piglets

| Parameter | This compound Group | Iron Dextran Group | Control Group |

| Hemoglobin (HGB) | Significantly higher than control; some studies show higher levels than iron dextran. | Significantly higher than control. | Lower levels, indicative of anemia. |

| Hematocrit (HCT) | Significantly higher than control. | Significantly higher than control. | Lower levels. |

| Red Blood Cell Count (RBC) | Significantly higher than control. | Significantly higher than control. | Lower levels. |

| Serum Iron (SI) | Significantly higher than control; some studies show higher levels than iron dextran. | Significantly higher than control. | Lower levels. |

| Total Iron-Binding Capacity (TIBC) | Significantly lower than control. | Significantly lower than control. | Higher levels. |

| Transferrin Saturation (TSAT) | Significantly higher than control; reported to be more favorable than iron dextran.[5] | Significantly higher than control. | Lower levels. |

| Serum Ferritin (Fr) | Rapid increase after administration. | Increase observed. | Lower levels. |

Signaling Pathways and Experimental Workflows

Biorelease and Cellular Processing of Iron from this compound

The following diagram illustrates the pathway of iron from this compound after intramuscular injection to its eventual utilization in the body.

Caption: Biorelease and cellular processing of iron from this compound.

Experimental Workflow for Comparative Efficacy Study

The diagram below outlines the key steps in a typical experimental workflow for comparing the efficacy of this compound and iron dextran in piglets.

Caption: Experimental workflow for a comparative efficacy study.

References

- 1. Preparation of iron dextran complex and its effect on iron deficiency anemia in rats [pubmed.ncbi.nlm.nih.gov]

- 2. US5624668A - Iron dextran formulations - Google Patents [patents.google.com]

- 3. Comparative efficacy of two parenteral iron-containing preparations, iron this compound and iron dextran, for the prevention of anaemia in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3536696A - Ferric hydroxide dextran and dextrin heptonic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2022072439A1 - Methods of preparing iron complexes - Google Patents [patents.google.com]

- 8. US3821192A - Process for preparing an iron-saccharide complex - Google Patents [patents.google.com]

- 9. This compound | 57680-55-4 | Benchchem [benchchem.com]

In Vitro Characterization of Gleptoferron Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a parenteral iron supplement used primarily in veterinary medicine to prevent and treat iron deficiency anemia in neonatal piglets. It is a macromolecular complex of ferric hydroxide with a dextran glucoheptonic acid ligand.[1][2] As a nanoparticle formulation, its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its interaction with biological systems at a cellular level. A thorough in vitro characterization is therefore a critical step in understanding its biological behavior, optimizing its formulation, and ensuring its safety.

This technical guide provides an in-depth overview of the key in vitro characterization techniques applicable to this compound and related iron-carbohydrate nanoparticles. Due to the limited availability of specific in vitro data for this compound, this guide incorporates data from other iron-dextran and iron oxide nanoparticles to illustrate the characterization principles. This approach provides a robust framework for researchers to establish a comprehensive in vitro evaluation of this compound nanoparticles.

Physicochemical Characterization

The foundation of understanding a nanoparticle's biological fate lies in its physicochemical properties. These characteristics influence its stability, protein corona formation, cellular uptake, and potential toxicity.[3][4]

Table 1: Physicochemical Properties of Iron-Carbohydrate Nanoparticles

| Parameter | Technique | Typical Values for Iron-Carbohydrate Nanoparticles | Reference(s) |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 20 - 100 nm | [3][5] |

| Core Particle Size | Transmission Electron Microscopy (TEM) | 3 - 30 nm | [5][6] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | -5 to -25 mV (in biological media) | [7] |

| Morphology | TEM, Scanning Electron Microscopy (SEM) | Spherical core | [5][6] |

| Iron Content | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Varies by formulation (e.g., 200 mg/mL for some commercial products) | [8] |

Cellular Uptake and Interaction

The mechanism and efficiency of nanoparticle uptake by cells are crucial determinants of their therapeutic effect and potential for off-target effects. For iron supplements like this compound, efficient uptake by macrophages of the reticuloendothelial system is key to iron metabolism.

Table 2: In Vitro Cellular Uptake of Iron Oxide Nanoparticles

| Cell Line | Nanoparticle Type | Incubation Time (h) | Uptake Efficiency (% of cells with nanoparticles) | Reference(s) |

| J774A.1 (macrophage) | Ferric carboxymaltose | 24 | > 90% | [3] |

| HeLa | Dextran-coated iron oxide | 4 | Concentration-dependent | [6] |

| Caco-2 (intestinal) | Iron oxide | 24 | Low, dependent on surface properties | [7] |

Experimental Workflow for Cellular Uptake Quantification

The following diagram illustrates a typical workflow for quantifying the cellular uptake of this compound nanoparticles using inductively coupled plasma mass spectrometry (ICP-MS).

Caption: Workflow for quantifying cellular uptake of nanoparticles via ICP-MS.

Cytotoxicity and Biocompatibility Assessment

Evaluating the potential toxicity of nanoparticles is a critical safety assessment. In vitro cytotoxicity assays provide initial screening data on how nanoparticles affect cell viability and function.

Table 3: In Vitro Cytotoxicity of Iron Oxide Nanoparticles

| Cell Line | Assay | Nanoparticle Type | IC50 (µg/mL) | Reference(s) |

| J774A.1 | MTT Assay | Ferric carboxymaltose | > 1000 | [3] |

| Jurkat | WST-1 Assay | Dextran-coated iron oxide | ~100 | [6] |

| BALB/3T3 | Neutral Red Uptake | Sodium Dodecyl Sulfate (Control) | 33.6 |

Note: IC50 is the concentration of a substance that inhibits a biological or biochemical function by 50%. A higher IC50 value generally indicates lower cytotoxicity.

Signaling Pathway for Nanoparticle-Induced Oxidative Stress

Iron oxide nanoparticles can induce cellular stress through the generation of reactive oxygen species (ROS), which can activate various signaling pathways leading to cellular responses ranging from adaptation to apoptosis.

References

- 1. Comparison of this compound with iron dextran for anemia prevention in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficiency of this compound and Iron Dextran on Iron-Deficient Anemia in Piglets_Chemicalbook [chemicalbook.com]

- 3. Influences of Nanoparticles Characteristics on the Cellular Responses: The Example of Iron Oxide and Macrophages [mdpi.com]

- 4. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eCFR :: 21 CFR 522.1055 -- this compound. [ecfr.gov]

- 8. jrfglobal.com [jrfglobal.com]

Exploring the bioavailability of different iron complexes

An In-Depth Technical Guide to the Bioavailability of Different Iron Complexes

Introduction

Iron is a vital micronutrient, indispensable for numerous physiological processes, including oxygen transport via hemoglobin, DNA synthesis, and cellular energy production.[1] However, the mere presence of iron in dietary sources or supplements does not guarantee its absorption and utilization by the body. The critical factor is its bioavailability , which is the fraction of ingested iron that is absorbed and becomes available for metabolic functions.[2] Iron bioavailability is influenced by its chemical form, the food matrix, and the individual's physiological status.[3]

Dietary iron exists in two primary forms: heme iron, derived from animal sources like meat, poultry, and fish, and non-heme iron, found in plant-based foods, fortified products, and most oral supplements.[1] Heme iron is generally more bioavailable than non-heme iron.[1][3] Non-heme iron can exist in two oxidation states: the ferrous (Fe²⁺) form and the ferric (Fe³⁺) form, with the ferrous state being more readily absorbed.[1][4] This guide provides a comprehensive exploration of the bioavailability of various iron complexes, detailing the methodologies for assessment and presenting comparative data for researchers, scientists, and drug development professionals.

Mechanisms of Intestinal Iron Absorption

The absorption of dietary iron is a complex, tightly regulated process that primarily occurs in the duodenum and proximal jejunum.[1][5] The body's ability to excrete excess iron is very limited, making absorption the primary point of control for maintaining iron homeostasis.[1][5] The mechanisms differ for heme and non-heme iron.

1.1 Non-Heme Iron Absorption Non-heme iron, predominantly in the ferric (Fe³⁺) state in the diet, must be reduced to the ferrous (Fe²⁺) state for absorption.[1][6] This reduction is facilitated by the enzyme duodenal cytochrome B (Dcytb), a ferric reductase located on the apical membrane of enterocytes.[1][5] Once in the ferrous state, the divalent metal transporter 1 (DMT1) transports the iron across the enterocyte's apical membrane into the cell.[1][5]

Inside the enterocyte, iron can follow two main paths:

-

Storage: It can be stored as ferritin, a protein that safely sequesters iron.[1][5]

-

Transport: It can be transported across the basolateral membrane into the bloodstream by the protein ferroportin.[5]

Before entering the circulation, the iron is re-oxidized to its ferric (Fe³⁺) state by the ferroxidase hephaestin. This allows it to bind to transferrin, the primary iron transport protein in the blood, for delivery to various tissues.[7]

1.2 Heme Iron Absorption Heme iron is absorbed more efficiently than non-heme iron.[8][9] It is taken up into the enterocyte as an intact metalloporphyrin, though the specific transporter is still under investigation.[4] Inside the cell, the enzyme heme oxygenase releases the iron from the porphyrin ring.[4] This released iron then joins the same intracellular pool as non-heme iron and shares the same fate: either storage in ferritin or export into the bloodstream via ferroportin.[4]

1.3 Systemic Regulation of Iron Absorption The liver-produced peptide hormone hepcidin is the master regulator of systemic iron balance.[5][7] Hepcidin controls iron absorption by binding to ferroportin, causing its internalization and degradation.[5] This action traps iron within the enterocytes, which are eventually shed, thus preventing excess iron from entering the circulation.[5] Hepcidin expression is increased by high iron stores and inflammation and decreased by iron deficiency and increased erythropoietic activity.[7]

Caption: Figure 1: Intestinal Iron Absorption Pathways.

Experimental Protocols for Assessing Iron Bioavailability

A variety of methods are employed to evaluate the bioavailability of iron from different sources. These range from rapid in vitro screening assays to more complex and physiologically relevant in vivo human studies.

2.1 In Vitro Methods In vitro models are advantageous for their speed, low cost, and high throughput, making them ideal for initial screening of large numbers of samples.[10]

-

Solubility/Dialyzability Method: This was one of the first methods developed.[10] It involves simulating gastric digestion (with pepsin at an acidic pH) followed by intestinal digestion (with pancreatin and bile at a neutral pH).[10][11] The amount of iron that remains soluble or can pass through a semi-permeable membrane (dialysis) is measured as an indicator of its potential for absorption.[12][13]

-

Caco-2 Cell Model: This is a widely used and well-validated model that adds a biological component to the in vitro digestion.[14][15][16] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, spontaneously differentiate to form a monolayer of cells with characteristics similar to the enterocytes of the small intestine.[16][17]

-

Protocol:

-

In Vitro Digestion: The food or iron complex is subjected to a simulated gastric and intestinal digestion.[14]

-

Cell Culture: The resulting digest is applied to the apical side of a cultured Caco-2 cell monolayer.[14]

-

Iron Uptake Measurement: After a defined incubation period, the cells are harvested. Iron uptake is quantified by measuring the formation of intracellular ferritin, an iron-storage protein, typically using an enzyme-linked immunosorbent assay (ELISA).[14] The amount of ferritin formed is proportional to the iron uptake by the cells.[14] This model has shown a good correlation with human iron absorption studies for various dietary enhancers and inhibitors.[11][16]

-

-

Caption: Figure 2: Caco-2 Cell Bioassay Workflow.

2.2 In Vivo Animal Models Rodent models, particularly iron-deficient rats, are frequently used to assess iron bioavailability.[18][19]

-

Protocol (Hemoglobin Repletion Assay):

-

Depletion Phase: Young rats are fed an iron-deficient diet until they become anemic.[18]

-

Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with different iron complexes (including a control like ferrous sulfate).[18]

-

Measurement: The efficacy of each iron complex is determined by measuring the regeneration of hemoglobin and the repletion of liver iron stores over a period of several weeks.[18][19]

-

2.3 Human Studies Human trials are the gold standard for determining iron bioavailability.[20] Stable isotope techniques are preferred over radioisotopes due to safety.[2][20]

-

Protocol (Stable Isotope Erythrocyte Incorporation):

-

Isotope Administration: Subjects ingest a meal or supplement containing a specific stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).[21] Concurrently, a different stable isotope (e.g., ⁵⁴Fe) or a radioisotope can be administered intravenously to serve as a reference for the amount of absorbed iron that is incorporated into red blood cells.[2][21]

-

Blood Sampling: A blood sample is taken approximately 14 days after administration.[21] This allows sufficient time for the absorbed iron isotope to be incorporated into the hemoglobin of newly formed erythrocytes.[21]

-

Analysis: The enrichment of the oral isotope in the blood is measured using mass spectrometry.[22] The percentage of iron absorbed is calculated based on the amount of the isotope incorporated into circulating hemoglobin, taking into account the total circulating iron mass and the reference intravenous dose.[21][23]

-

Comparative Bioavailability of Iron Complexes

The chemical form of iron significantly impacts its absorption. The following tables summarize quantitative data from various studies, comparing the bioavailability of different iron complexes.

Table 1: Bioavailability of Heme vs. Non-Heme Iron

| Iron Type | Source | Typical Absorption Rate (%) | Key Factors |

| Heme Iron | Meat, poultry, seafood[1] | 15 - 35%[8][9][24] | Less affected by dietary inhibitors; absorption is efficient.[4][8] |

| Non-Heme Iron | Plant-based foods, fortified foods, supplements[1] | 2 - 20%[8][9][24] | Highly influenced by dietary enhancers (e.g., Vitamin C) and inhibitors (e.g., phytates, polyphenols).[3] |

Table 2: Comparative Efficacy of Ferrous Sulfate and Iron Polymaltose Complex (IPC) in Human Studies

| Study Population | Iron Formulation | Dosage (Elemental Iron) | Duration | Mean Hemoglobin (Hb) Increase | Mean Ferritin Increase | Reference |

| Pregnant Women with IDA | Iron (III) Polymaltose | 100 mg twice daily | 90 days | 2.16 g/dL | 179 ng/mL | [25] |

| Pregnant Women with IDA | Ferrous Sulfate | 100 mg twice daily | 90 days | 1.93 g/dL | 157 ng/mL | [25] |

| Iron-deficient blood donors | Ferrous Sulfate | 60 mg twice daily | Not specified | - | - | [26] |

| Iron-deficient blood donors | Iron Polymaltose Complex | 100 mg once or twice daily | Not specified | - | - | [26] |

| Infants with IDA | Iron Polymaltose Complex | - | 30 days | Similar to IS group | Similar to IS group | [27] |

| Infants with IDA | Ferrous Sulfate (IS) | - | 30 days | Similar to IPC group | Similar to IPC group | [27] |

IDA: Iron Deficiency Anemia. Note: Direct comparison of bioavailability percentages is often difficult across studies due to differing methodologies and populations. However, clinical efficacy studies show that while some ferric complexes like IPC may have lower bioavailability than ferrous sulfate, they can achieve comparable therapeutic outcomes, often with better tolerability.[25][28]

Table 3: Bioavailability of Various Iron Preparations from In Vitro Caco-2 Cell Model

| Iron Preparation | Relative Iron Uptake (Compared to FeSO₄) | Key Findings | Reference |

| Ferrous Sulfate (FeSO₄) | 100% (Reference) | High uptake | [29][30] |

| Ferrous Gluconate | Significantly higher than polysaccharide-iron complex | High uptake, similar to FeSO₄ | [30] |

| Ferrous Fumarate | Significantly higher than polysaccharide-iron complex | High uptake, similar to FeSO₄ | [30] |

| Ferrous Glycine Chelate | Lower than thiolated human-like collagen-iron | - | [29] |

| Polysaccharide-Iron Complex | Significantly lower than ferrous salts | Lower uptake compared to ferrous salts | [30] |

| Thiolated human-like collagen-iron | Higher than FeSO₄, ferrous succinate, and ferrous glycine chelate | Showed high bioavailability, enhanced by Vitamin C | [29] |

Key Iron Complexes and Their Characteristics

-

Ferrous Salts (e.g., Sulfate, Fumarate, Gluconate): These are considered the "gold standard" for oral iron therapy due to their high bioavailability and low cost.[31] They contain iron in the readily absorbable Fe²⁺ state. However, they are associated with a high incidence of gastrointestinal side effects (e.g., nausea, constipation), which can lead to poor patient compliance.[9][32]

-

Ferric Complexes (e.g., Iron Polymaltose Complex - IPC): These complexes contain iron in the Fe³⁺ state, complexed with a carbohydrate polymer.[31] They are thought to have lower bioavailability than ferrous salts because the iron must be released from the complex and reduced to Fe²⁺ for absorption.[28] However, this controlled release mechanism may lead to fewer gastrointestinal side effects.[25] Clinical studies often show equivalent efficacy in treating anemia over time.[25][27]

-

Iron Amino Acid Chelates (e.g., Ferrous Bisglycinate): In these complexes, iron is chelated with amino acids. This form is proposed to be absorbed intact via amino acid transporters and is less affected by dietary inhibitors like phytates.[18]

-

Novel Formulations (e.g., Sucrosomial®/Liposomal Iron): These involve encapsulating iron (such as ferric pyrophosphate) in a phospholipid bilayer or similar structure.[31][33] This encapsulation is designed to protect the iron through the stomach and improve its absorption directly into intestinal cells, bypassing traditional transporters and minimizing side effects.[18][33]

Conclusion

The bioavailability of iron complexes is a multifaceted issue governed by the chemical nature of the iron, its interaction with dietary components, and the intricate regulatory mechanisms of the human body. Ferrous salts remain a highly bioavailable and cost-effective option, though their clinical utility can be hampered by gastrointestinal side effects. Ferric complexes and newer formulations like amino acid chelates and liposomal iron offer promising alternatives, often demonstrating comparable therapeutic efficacy with improved tolerability profiles.

For researchers and drug development professionals, a thorough understanding of the different assessment methodologies—from high-throughput in vitro Caco-2 cell assays to definitive human stable isotope studies—is crucial for the preclinical and clinical evaluation of new iron compounds. The ultimate goal is to develop iron supplements that provide optimal bioavailability while minimizing adverse effects, thereby improving patient compliance and effectively combating the global health problem of iron deficiency.

References

- 1. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Dietary Iron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mitohealth.com [mitohealth.com]

- 9. activeiron.com [activeiron.com]

- 10. oar.icrisat.org [oar.icrisat.org]

- 11. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]

- 12. An in vitro method for predicting the bioavailability of iron from foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in vitro method for predicting the bioavailability of iron from foods. | Semantic Scholar [semanticscholar.org]

- 14. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. nutriweb.org.my [nutriweb.org.my]

- 18. researchgate.net [researchgate.net]

- 19. In vivo assessment of iron bioavailability from fortified pearl millet based weaning food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Influence of Sourdough Fermentation-Induced Dephytinization on Iron Absorption from Whole Grain Rye Bread–Double-Isotope Crossover and Single-Blind Absorption Studies [mdpi.com]

- 24. mentonegeneralpractice.com.au [mentonegeneralpractice.com.au]

- 25. Efficacy and safety of oral iron(iii) polymaltose complex versus ferrous sulfate in pregnant women with iron-deficiency anemia:a multicenter, randomized, controlled study | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]

- 26. Comparative bioavailability of ferric polymaltose and ferrous sulphate in iron-deficient blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Iron polymaltose complex vs iron sulfate for the treatment of iron deficiency anemia in infants [medigraphic.com]

- 28. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Higher iron bioavailability of a human-like collagen iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]